molecular formula C24H26N4O4 B041408 1,1'-Ethylidenebis(tryptophan) CAS No. 132685-02-0

1,1'-Ethylidenebis(tryptophan)

Cat. No.: B041408
CAS No.: 132685-02-0
M. Wt: 434.5 g/mol
InChI Key: DETVQFQGSVEQBH-UHFFFAOYSA-N
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Description

1,1’-Ethylidenebis(tryptophan) is a compound with the molecular formula C24H26N4O4 . It is a potential impurity found in commercial preparations of L-tryptophan . It has been associated with the proliferation of EoL-3 eosinophilic leukemia cells, release of eosinophil cationic protein from isolated human peripheral blood eosinophils, and IL-5 production in isolated human T cells .


Synthesis Analysis

Adding 1,1’-Ethylidenebis(tryptophan) to an in vitro hepatic protein synthesis system and measuring [3H]tryptophan incorporation into acid-precipitable proteins reveal that it competes similarly to that found with equimolar concentrations of unlabeled L-tryptophan .


Molecular Structure Analysis

The molecular structure of 1,1’-Ethylidenebis(tryptophan) includes 61 bonds in total, with 35 non-H bonds, 22 multiple bonds, 8 rotatable bonds, 2 double bonds, 20 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 2 carboxylic acids (aliphatic), 2 primary amines (aliphatic), 2 hydroxyl groups, and 2 Pyrroles .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1’-Ethylidenebis(tryptophan) include a density of 1.4±0.1 g/cm3, a boiling point of 718.5±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C . It also has a molecular weight of 434.488 Da .

Scientific Research Applications

  • Autoimmune Processes and Disease Study : 1,1'-Ethylidenebis[L-tryptophan] acts as an amino acid analog that replaces L-tryptophan during protein synthesis. It may be implicated in Eosinophilia-Myalgia Syndrome, an autoimmune disease, by being erroneously incorporated into proteins during translation (Buss et al., 1996).

  • Chemical Synthesis : L-Tryptophan, including its derivatives like 1,1'-Ethylidenebis(tryptophan), can be used as a catalyst in the preparation of functionalized trisubstituted alkenes and α,β,γ,δ-unsaturated carbonyl compounds at room temperature (Hu, He, & Guan, 2010).

  • Analytical Methodology in Pharmaceutical Sciences : A High-Performance Liquid Chromatography (HPLC) method has been developed for the determination of 1,1'-Ethylidenebis(L-tryptophan) in L-tryptophan preparations, which aids in purity monitoring and understanding its role in diseases like Eosinophilia-Myalgia Syndrome (Trucksess, Thomas, & Page, 1994).

  • Nutritional and Health Benefits : Dietary tryptophan and its metabolites, including 1,1'-Ethylidenebis(tryptophan), show potential in promoting therapy for various diseases and aiding in diagnosis and prognosis (Friedman, 2018).

  • Therapeutic Target in Various Disorders : The metabolism of L-tryptophan is a potential therapeutic target for neurological, metabolic, psychiatric, and intestinal disorders, with recent developments in pharmacological interventions (Modoux et al., 2020).

  • Potential Antitumor Agents : Novel analogues of tryptophan, including 1,1'-Ethylidenebis(tryptophan), have shown potential as anti-neoplastic agents, with strong cytotoxicity against certain cancer cell lines (Sun et al., 2009).

  • Study of Disease Mechanisms : 1,1'-Ethylidenebis(tryptophan) has been used in studies to understand the pathologic alterations in muscle similar to those observed in Eosinophilia-Myalgia Syndrome, providing insights into the link between this compound and the human disease (Emslie-Smith et al., 1994).

Safety and Hazards

1,1’-Ethylidenebis(tryptophan) is classified as a skin irritant (Category 2), eye damage/irritant (Category 2A), and specific target organ toxicity, single exposure; respiratory tract irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure .

Biochemical Analysis

Biochemical Properties

1,1’-Ethylidenebis(tryptophan) has been shown to interact with various biomolecules. It increases the proliferation of EoL-3 eosinophilic leukemia cells, release of eosinophil cationic protein from isolated human peripheral blood eosinophils, and IL-5 production in isolated human T cells . These interactions suggest that 1,1’-Ethylidenebis(tryptophan) plays a role in biochemical reactions involving these cells and proteins.

Cellular Effects

1,1’-Ethylidenebis(tryptophan) has significant effects on various types of cells. It increases the proliferation of EoL-3 eosinophilic leukemia cells . It also induces fascia thickening and increases mast cell infiltration, inflammation, and fibrosis in superficial adipose and panniculus carnosus tissues in mice .

Molecular Mechanism

While the exact mechanism of action of 1,1’-Ethylidenebis(tryptophan) remains partially elusive, it is believed to engage in hydrogen bonding and hydrophobic interactions when interacting with proteins and enzymes . It is also suggested that 1,1’-Ethylidenebis(tryptophan) or possibly a breakdown product becomes incorporated into proteins .

Temporal Effects in Laboratory Settings

In a study involving Lewis rats, animals treated for 6 weeks with 1,1’-Ethylidenebis(tryptophan) developed significant myofascial thickening . This suggests that the effects of 1,1’-Ethylidenebis(tryptophan) can change over time in laboratory settings.

Dosage Effects in Animal Models

The effects of 1,1’-Ethylidenebis(tryptophan) vary with different dosages in animal models. For instance, in Lewis rats, a dosage of 40 µg/kg of 1,1’-Ethylidenebis(tryptophan) induces fascia thickening and increases mast cell infiltration, inflammation, and fibrosis .

Transport and Distribution

1,1’-Ethylidenebis(tryptophan) is transported and distributed within cells and tissues. In rats, it was found that a considerable amount of 1,1’-Ethylidenebis(tryptophan) is transferred to the large intestine without decomposition by gastric fluid in the stomach .

Properties

IUPAC Name

2-amino-3-[1-[1-[3-(2-amino-2-carboxyethyl)indol-1-yl]ethyl]indol-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-14(27-12-15(10-19(25)23(29)30)17-6-2-4-8-21(17)27)28-13-16(11-20(26)24(31)32)18-7-3-5-9-22(18)28/h2-9,12-14,19-20H,10-11,25-26H2,1H3,(H,29,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETVQFQGSVEQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(N1C=C(C2=CC=CC=C21)CC(C(=O)O)N)N3C=C(C4=CC=CC=C43)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132685-02-0
Record name 1,1'-Ethylidenebistryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034899
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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